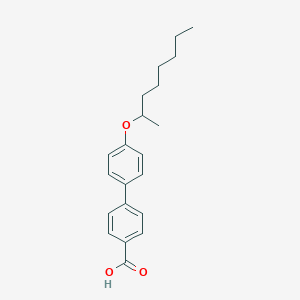

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No. B8427159

M. Wt: 326.4 g/mol

InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04689176

Procedure details

On the other hand, 4-hydroxy-4'-biphenylcarboxylic acid ethyl ester (IV) (38.7 g, 0.160 mol) was dissolved in ethanol (200 ml), and KOH (9 g, 0.160 mol) was added to and dissolved in the solution, followed by adding optically active toluenesulfonic acid 1-methyl-heptyl ester (50 g, 0.176 mol) obtained above, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and further with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester (V) (38.6 g). This product (38.6 g, 0.109 mol) was dissolved in ethanol (6 ml), NaOH (5.3 g, 0.130 mol) and water (26 ml), followed by heating the solution under reflux for 10 minutes to deposit crystals, cooling, adding 6N--HCl (20 ml) to filter off crystals and further recrystallizing from acetic acid to obtain optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid (VI) (23.4 g). This product exhibited liquid crystal phases and the phase transition points were as follows: C-SC* point 160° C., SC*-Ch point 177° C. and Ch-I point 196° C.

Quantity

38.7 g

Type

reactant

Reaction Step Two

Name

toluenesulfonic acid 1-methyl-heptyl ester

Quantity

50 g

Type

reactant

Reaction Step Four

Name

4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester

Quantity

38.6 g

Type

reactant

Reaction Step Five

[Compound]

Name

product

Quantity

38.6 g

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].CC(OS(C1C(C)=CC=CC=1)(=O)=O)CCCCCC.C([O:42][C:43]([C:45]1[CH:50]=[CH:49][C:48]([C:51]2[CH:56]=[CH:55][C:54]([O:57][CH:58]([CH3:65])[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64])=[CH:53][CH:52]=2)=[CH:47][CH:46]=1)=[O:44])C.[OH-].[Na+]>C(O)C.O.C1(C)C=CC=CC=1>[CH3:65][CH:58]([O:57][C:54]1[CH:55]=[CH:56][C:51]([C:48]2[CH:47]=[CH:46][C:45]([C:43]([OH:44])=[O:42])=[CH:50][CH:49]=2)=[CH:52][CH:53]=1)[CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH3:64] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

38.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

toluenesulfonic acid 1-methyl-heptyl ester

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCCCC)OS(=O)(=O)C=1C(=CC=CC1)C

|

Step Five

|

Name

|

4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester

|

|

Quantity

|

38.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C

|

Step Six

[Compound]

|

Name

|

product

|

|

Quantity

|

38.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Seven

|

Name

|

|

|

Quantity

|

5.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained above,

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

WASH

|

Type

|

WASH

|

|

Details

|

HCl (50 ml), washing the resulting toluene layer with 2N

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling off toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain as a residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding 6N

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

HCl (20 ml) to filter off crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

further recrystallizing from acetic acid

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 23.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 65.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |